1-(Butylphenyl)ethan-1-one 1-(Butylphenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 25496-16-6
VCID: VC16985292
InChI: InChI=1S/C12H16O/c1-3-4-7-11-8-5-6-9-12(11)10(2)13/h5-6,8-9H,3-4,7H2,1-2H3
SMILES:
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol

1-(Butylphenyl)ethan-1-one

CAS No.: 25496-16-6

Cat. No.: VC16985292

Molecular Formula: C12H16O

Molecular Weight: 176.25 g/mol

* For research use only. Not for human or veterinary use.

1-(Butylphenyl)ethan-1-one - 25496-16-6

Specification

CAS No. 25496-16-6
Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
IUPAC Name 1-(2-butylphenyl)ethanone
Standard InChI InChI=1S/C12H16O/c1-3-4-7-11-8-5-6-9-12(11)10(2)13/h5-6,8-9H,3-4,7H2,1-2H3
Standard InChI Key PLPLNIPMXUXDTF-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC=CC=C1C(=O)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Isomeric Variations

The term "1-(Butylphenyl)ethan-1-one" encompasses several structurally related compounds:

  • 1-(4-n-Butylphenyl)ethan-1-one (CAS 37920-25-5): Features a linear n-butyl chain at the para position of the phenyl ring .

  • 1-(4-tert-Butylphenyl)ethan-1-one (CAS 943-27-1): Contains a branched tert-butyl group at the para position .

  • 1-[4-(tert-Butoxy)phenyl]ethan-1-one (CAS 4074-63-9): Substituted with a tert-butoxy group (-OC(CH₃)₃) at the para position.

The molecular formula for all variants is C₁₂H₁₆O, except the tert-butoxy derivative (C₁₂H₁₆O₂). Structural differences significantly influence reactivity, solubility, and industrial applications.

Spectroscopic and Computational Data

Key identifiers include:

  • SMILES:

    • 1-(4-n-Butylphenyl)ethan-1-one: CCCCC1=CC=C(C=C1)C(=O)C .

    • 1-(4-tert-Butylphenyl)ethan-1-one: CC(=O)C1=CC=C(C=C1)C(C)(C)C .

  • InChI Key: UYFJYGWNYQCHOB-UHFFFAOYSA-N (tert-butyl variant) .

  • Molecular Weight: 176.25–176.26 g/mol for C₁₂H₁₆O isomers .

Synthesis and Industrial Production

Friedel-Crafts Acylation

The primary synthetic route involves Friedel-Crafts acylation of substituted benzene derivatives. For 1-(4-n-butylphenyl)ethan-1-one, 4-n-butylbenzene reacts with acetyl chloride in the presence of AlCl₃ . The tert-butyl variant is similarly synthesized using 4-tert-butylbenzene .

Reaction Conditions:

  • Temperature: 0–25°C (exothermic reaction).

  • Solvent: Anhydrous dichloromethane or nitrobenzene.

  • Yield: 70–85% after purification via distillation .

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance heat dissipation and reduce side reactions. Advanced purification techniques, such as fractional distillation under reduced pressure (101–102°C at 1.5 mmHg), achieve >97% purity .

Physicochemical Properties

Thermodynamic and Solubility Profiles

Property1-(4-n-Butylphenyl)ethan-1-one 1-(4-tert-Butylphenyl)ethan-1-one
Boiling Point101–102°C (1.5 mmHg)230–235°C (760 mmHg)
Density (25°C)0.957 g/mL0.96 g/mL
Refractive Index1.517–1.5221.519–1.523
Water SolubilityInsolubleInsoluble
LogP (Partition Coeff.)3.701 3.8–4.0

The tert-butyl variant exhibits higher thermal stability due to steric hindrance from the branched alkyl group .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at ~1680 cm⁻¹ (C=O stretch) .

  • ¹³C NMR: Carbonyl carbon resonance at δ 207–210 ppm; aromatic carbons at δ 125–145 ppm.

Applications in Industry and Research

Pharmaceutical Intermediates

1-(4-n-Butylphenyl)ethan-1-one (ChemDiv ID 0054-0118) is included in screening libraries targeting:

  • Protein Tyrosine Phosphatases (PTPN) .

  • Epitranscriptome Modulators .
    Its logP of 3.701 suggests favorable blood-brain barrier permeability, making it a candidate for neuroactive drug development .

Fragrance and Flavor Industry

1-(4-tert-Butylphenyl)ethan-1-one is utilized in perfumery for its woody, amber-like odor . Safety assessments by the Research Institute for Fragrance Materials (RIFM) confirm:

  • No Genotoxicity: Negative in Ames tests and chromosomal aberration assays .

  • Skin Sensitization Threshold: 0.5% (read-across from acetophenone) .

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